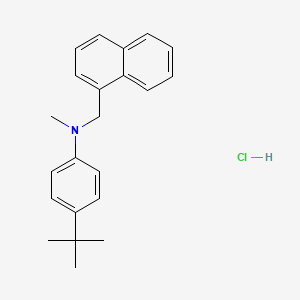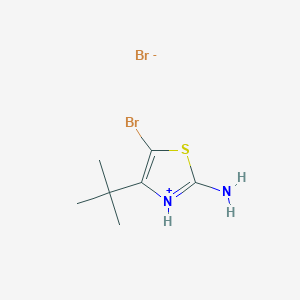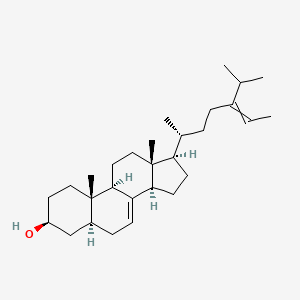
4-tert-butyl-N-methyl-N-(naphthalen-1-ylmethyl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-methyl-N-(naphthalen-1-ylmethyl)aniline hydrochloride is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a tert-butyl group, a naphthalene moiety, and a methyl group attached to the nitrogen atom. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-methyl-N-(naphthalen-1-ylmethyl)aniline hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of tert-butylbenzene with naphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydride to form the intermediate compound.
Methylation: The intermediate is then subjected to methylation using methyl iodide in the presence of a strong base like potassium carbonate.
Hydrochloride Formation: Finally, the resulting compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-butyl-N-methyl-N-(naphthalen-1-ylmethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-methyl-N-(naphthalen-1-ylmethyl)aniline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-methyl-N-(naphthalen-1-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-butyl-N,N-dimethylaniline: Similar structure but with two methyl groups attached to the nitrogen atom.
N-(tert-butyl)-4-methoxyaniline: Contains a methoxy group instead of the naphthalene moiety.
4-tert-butylaniline: Lacks the naphthalene and methyl groups.
Uniqueness
4-tert-butyl-N-methyl-N-(naphthalen-1-ylmethyl)aniline hydrochloride is unique due to the presence of both the tert-butyl and naphthalene moieties, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C22H26ClN |
|---|---|
Molekulargewicht |
339.9 g/mol |
IUPAC-Name |
4-tert-butyl-N-methyl-N-(naphthalen-1-ylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C22H25N.ClH/c1-22(2,3)19-12-14-20(15-13-19)23(4)16-18-10-7-9-17-8-5-6-11-21(17)18;/h5-15H,16H2,1-4H3;1H |
InChI-Schlüssel |
GRGIGNQSCFBLBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C)CC2=CC=CC3=CC=CC=C32.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Phenyl-2-({3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene}methyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12512004.png)

![2-[4,5-Dihydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl)oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12512016.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12512032.png)
![3-(4-chlorobenzyl)-1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12512035.png)
![N-methyl-N-[5-(trifluoromethyl)-2-pyridinyl]benzenesulfonamide](/img/structure/B12512038.png)
![(2E)-2-[(dimethylamino)methylidene]-6-fluoro-3H-inden-1-one](/img/structure/B12512042.png)
![N-[(3-bromophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12512048.png)
![5,10,15,20,25,30,35-Heptakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B12512072.png)
![N'-{(Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B12512079.png)
![3-[(Tert-butoxycarbonyl)amino]-4-(furan-2-yl)butanoic acid](/img/structure/B12512091.png)
![[2,4,5-Tris(hydroxymethyl)phenyl]methanol](/img/structure/B12512092.png)
